4-Bromo-1,2,5-thiadiazole-3-carbonitrile
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Overview
Description
4-Bromo-1,2,5-thiadiazole-3-carbonitrile is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms. This compound is of significant interest due to its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, particularly in the field of optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2,5-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF). This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Palladium-Catalyzed Cross-Coupling: This compound can participate in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydride. Reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate. Solvents like toluene or THF are commonly employed.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminated thiadiazole derivative, while a Suzuki coupling reaction would produce a biaryl compound .
Scientific Research Applications
4-Bromo-1,2,5-thiadiazole-3-carbonitrile has a wide range of applications in scientific research:
Optoelectronics: Due to its electron-withdrawing properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: This compound serves as a precursor for the synthesis of biologically active molecules, including potential antimicrobial and anticancer agents.
Material Science: It is used in the design of photoluminescent materials and other advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4-Bromo-1,2,5-thiadiazole-3-carbonitrile exerts its effects is primarily related to its electron-withdrawing nature. This property allows it to stabilize negative charges and facilitate various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. detailed studies on the exact molecular pathways are still ongoing .
Comparison with Similar Compounds
4-Bromo-2,1,3-benzothiadiazole: Another brominated thiadiazole with similar electron-withdrawing properties.
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: A thiadiazole derivative with different substituents that influence its reactivity and applications.
Uniqueness: 4-Bromo-1,2,5-thiadiazole-3-carbonitrile is unique due to its specific combination of bromine and cyano groups, which enhance its electron-withdrawing capabilities. This makes it particularly valuable in the synthesis of advanced materials and biologically active compounds .
Properties
IUPAC Name |
4-bromo-1,2,5-thiadiazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrN3S/c4-3-2(1-5)6-8-7-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMJHGVVRLCBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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